1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one 1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829952
InChI: InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one

CAS No.:

Cat. No.: VC17829952

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name (E)-1-(5-chlorothiophen-3-yl)-3-(dimethylamino)prop-2-en-1-one
Standard InChI InChI=1S/C9H10ClNOS/c1-11(2)4-3-8(12)7-5-9(10)13-6-7/h3-6H,1-2H3/b4-3+
Standard InChI Key MNMBEEBZPROTNB-ONEGZZNKSA-N
Isomeric SMILES CN(C)/C=C/C(=O)C1=CSC(=C1)Cl
Canonical SMILES CN(C)C=CC(=O)C1=CSC(=C1)Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

The compound’s IUPAC name, 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, reflects its core structure: a thiophene ring substituted at the 5-position with chlorine, connected via an α,β-unsaturated ketone (enone) to a dimethylamino group. Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNOS
Molecular Weight215.7 g/mol
logP (Partition Coefficient)2.76
Melting PointNot reported
SolubilityLow aqueous solubility (logSw: -3.31)

The SMILES string Cc1c(/C=C/C(c2ccc(s2)[Cl])=O)cn(C)n1 confirms the (2E)-stereochemistry of the enone bridge . The planar geometry is stabilized by conjugated π-electrons across the enone and aromatic systems .

Crystallographic Data

Single-crystal XRD reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.512 Å, b = 7.891 Å, c = 14.327 Å, and β = 98.76° . Intramolecular C–H⋯O and C–H⋯Cl interactions generate S(5) and S(6) ring motifs, enhancing structural rigidity (Fig. 1) . The dihedral angle between the thiophene and dimethylamino-phenyl rings is 9.69°, minimizing steric strain .

Synthesis and Reaction Pathways

Claisen-Schmidt Condensation

The compound is synthesized via base-catalyzed condensation of 5-chlorothiophene-2-carbaldehyde with dimethylaminoacetophenone . Optimal conditions include:

  • Solvent: Ethanol/water mixture

  • Catalyst: Sodium hydroxide (40% w/v)

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: ~75–80% after recrystallization

The reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated system.

Side Reactions and Byproducts

Competing aldol addition is suppressed by maintaining a high pH (>12) and excess aldehyde . Impurities include unreacted starting materials and oligomeric chalcones, removable via column chromatography (silica gel, hexane/ethyl acetate) .

Spectroscopic Characterization

FT-IR and Raman Analysis

Key vibrational modes (cm⁻¹) identified via FT-IR and Raman spectroscopy :

Vibration ModeFT-IR (cm⁻¹)Raman (cm⁻¹)Assignment
ν(C=O)16651670Enone carbonyl stretch
ν(C=C)16021605Conjugated alkene stretch
δ(C–H) thiophene780785Ring deformation
ν(C–Cl)685690C–Cl stretch

DFT calculations (B3LYP/6-311+G(d,p)) show <2% deviation from experimental values, validating the computational model .

UV-Vis Spectroscopy

The compound exhibits a strong absorption band at λₘₐₓ = 345 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in ethanol, attributed to π→π* transitions in the enone-thiophene system . Solid-state fluorescence emission at λₑₘ = 580 nm (orange) suggests potential applications in organic LEDs .

Structural and Electronic Properties

DFT-Optimized Geometry

DFT simulations (Gaussian 09) predict a planar enone bridge with bond lengths of:

  • C=O: 1.221 Å (calc.) vs. 1.215 Å (XRD)

  • C=C: 1.345 Å (calc.) vs. 1.338 Å (XRD)

The HOMO (-6.12 eV) is localized on the thiophene ring, while the LUMO (-2.87 eV) resides on the enone system, indicating charge-transfer transitions .

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal lattice include:

  • C–H⋯O (26%): Between enone carbonyl and adjacent methyl groups

  • C–H⋯Cl (18%): Involving thiophene chlorine and aromatic hydrogens

  • π–π stacking (12%): Between thiophene and dimethylamino-phenyl rings

Applications and Future Directions

While biological activity remains unexplored, the compound’s solid-state fluorescence and planar structure suggest utility in:

  • Organic Electronics: As an emissive layer in OLEDs

  • Photocatalysis: Due to its extended π-conjugation

  • Pharmaceuticals: Chalcone derivatives often exhibit antimicrobial and anticancer properties

Further studies should explore functionalization at the dimethylamino group to modulate electronic properties.

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